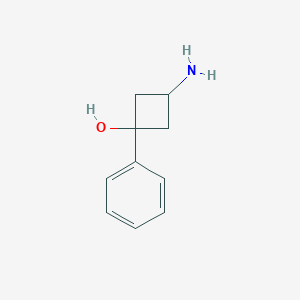

3-Amino-1-phenylcyclobutan-1-ol

Description

Contextualization of Cyclobutane (B1203170) Frameworks in Modern Chemical Synthesis

Cyclobutane derivatives are increasingly recognized for their utility as versatile building blocks in organic synthesis. nih.govacs.org Historically, the synthesis of four-membered rings was often challenging due to inherent ring strain. However, modern synthetic methods, such as photochemical [2+2] cycloadditions, have made these structures more accessible. smolecule.com The unique conformational constraints and the potential for stereochemically controlled functionalization make cyclobutane frameworks attractive scaffolds for the design of novel molecules. nih.govacs.org Their application extends to the synthesis of natural products and as isosteres for other cyclic systems in medicinal chemistry. The rigid nature of the cyclobutane ring allows for the precise spatial orientation of substituents, a critical factor in designing molecules with specific biological activities. bldpharm.com

Significance of Functionalized Cyclobutanols as Synthetic Intermediates

Functionalized cyclobutanols are pivotal intermediates in organic synthesis due to the reactive nature of the hydroxyl group and the strained ring system. bldpharm.com The hydroxyl group can be readily transformed into other functional groups or used to direct subsequent reactions. Furthermore, the ring strain can be exploited in ring-opening or rearrangement reactions to generate more complex acyclic or larger cyclic structures. researchgate.net For instance, the stereoselective synthesis of cyclobutanols is a key step in the total synthesis of various natural products. bldpharm.com The presence of additional functional groups, such as an amino group in 3-amino-1-phenylcyclobutan-1-ol (B2886315), further enhances their synthetic utility, providing multiple points for molecular diversification. smolecule.comchemimpex.com The synthesis of related aminocyclobutanols, such as 2-aminocyclobutanols, has been achieved through methods like the photocyclization of α-amido alkylaryl ketones, highlighting the interest in these substituted scaffolds. nih.govacs.org

Research Trajectories for this compound

The research trajectory for this compound is primarily directed towards its application as a key building block in the synthesis of complex molecules with potential therapeutic applications. google.com Its incorporation into larger molecular frameworks is a strategy to explore new chemical space and develop novel drug candidates. The presence of both an amino and a hydroxyl group, along with a phenyl ring on a rigid cyclobutane core, offers multiple points for diversification and the introduction of pharmacophoric features. smolecule.comchemimpex.com

Patents have disclosed the use of this compound derivatives in the synthesis of inhibitors of protein kinases, such as Akt, which are implicated in cancer. google.com For example, the trans isomer of a methylated analog, trans-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e] acs.orgCurrent time information in Bangalore, IN.oxazin-2-yl)phenyl)cyclobutanol, has been identified as a potent AKT inhibitor. google.com This highlights the potential of the 3-amino-1-phenylcyclobutanol scaffold in the development of targeted therapies.

Future research is likely to focus on the development of more efficient and stereoselective synthetic routes to access different stereoisomers of this compound and its analogs. Furthermore, the exploration of its utility in the synthesis of a broader range of biologically active molecules is an active area of investigation. The conformational analysis of such substituted cyclobutanes is also crucial for understanding their interaction with biological targets. nih.govscielo.org.mxscribd.com

Data and Findings

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| This compound | ||

| CAS Number | 1531294-50-4 | bldpharm.com |

| Molecular Formula | C10H13NO | bldpharm.com |

| Molecular Weight | 163.22 g/mol | |

| This compound hydrochloride | ||

| CAS Number | 2227206-63-3 | bldpharm.com |

| Molecular Formula | C10H14ClNO | bldpharm.com |

| Molecular Weight | 199.68 g/mol | bldpharm.com |

| Purity | 97% | crysdotllc.com |

| Storage | Sealed in dry, Room Temperature | bldpharm.com |

Research Findings on Related Aminocyclobutanols

While detailed research findings specifically on this compound are limited in publicly available literature, studies on related aminocyclobutanols provide valuable insights into the chemistry of this class of compounds.

For instance, the stereoselective synthesis of 2-aminocyclobutanols has been achieved via the photocyclization of α-amido alkylaryl ketones. nih.govacs.org These studies have provided a mechanistic understanding of the Norrish/Yang reaction in the context of generating these strained ring systems with high diastereoselectivity. nih.gov The conformational analysis of substituted cyclobutane derivatives is another area of active research, employing both experimental techniques like NMR and computational methods to understand the preferred spatial arrangements of substituents. nih.govscielo.org.mxscribd.com

The isomers of 2-amino-1-phenylcyclobutanol have been studied for their biological activity, with the trans isomers showing greater potency as inhibitors of norepinephrine (B1679862) and dopamine (B1211576) accumulation in synaptosomes compared to the cis isomers. researchgate.net This highlights the critical role of stereochemistry in the biological function of these molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-phenylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBPBXOJGYIWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Control in 3 Amino 1 Phenylcyclobutan 1 Ol Synthesis

Isomerism and Chiral Purity of 3-Amino-1-phenylcyclobutan-1-ol (B2886315)

This compound possesses two stereocenters, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These isomers can be categorized into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers). The cis and trans relationship of the amino and hydroxyl groups relative to the cyclobutane (B1203170) ring further defines the diastereomeric pairs. The chiral purity of a specific stereoisomer is paramount, as different isomers can exhibit distinct biological activities. For instance, in related aminocyclopentanol structures, the specific stereochemistry, such as the (1R,3S) configuration, is crucial for its intended biological target interaction. The synthesis of a single, desired stereoisomer in high purity is a significant focus of synthetic strategies.

Diastereoselective Synthesis of this compound Derivatives

One common strategy involves the reduction of a corresponding ketone precursor, 3-amino-1-phenylcyclobutanone. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting alcohol. For example, the use of sterically bulky reducing agents may favor the formation of the trans isomer due to steric hindrance.

Another approach is the cyclopropanation of dehydroamino acids, which has been shown to produce cyclopropane (B1198618) amino acid derivatives with good E/Z selectivity depending on the reaction conditions. nih.gov While this applies to cyclopropanes, similar principles of controlling facial selectivity can be adapted to the synthesis of cyclobutane rings. The introduction of substituents on the cyclobutane ring can also direct the stereochemical outcome of subsequent reactions.

Research into the diastereoselective synthesis of related cyclobutane structures, such as 2,6-disubstituted dihydropyrans, highlights the use of silyl-Prins cyclization to control the formation of specific diastereomers. mdpi.com These methods, which rely on the careful orchestration of reaction pathways, can provide valuable insights for the diastereoselective synthesis of this compound derivatives.

Enantioselective Synthesis of this compound

Enantioselective synthesis focuses on the preferential formation of a single enantiomer. This is crucial for pharmaceutical applications where only one enantiomer may be active or where the other may have undesirable side effects.

Chiral Induction Methods

Chiral induction methods involve the use of a chiral auxiliary or catalyst to control the stereochemical outcome of a reaction. One patented method for a related compound involves a copper-catalyzed asymmetric Diels-Alder reaction using a chiral carboxylic acid-azanol adduct as a stereochemical director. This approach, while for a different ring system, demonstrates the principle of using a chiral entity to guide the formation of a specific enantiomer.

Another strategy is the use of chiral resolving agents. For instance, reacting a racemic amine with a chiral acid, such as (-)-di-p-toluoyl-D-tartaric acid, can form diastereomeric salts that can be separated by crystallization. Subsequent removal of the resolving agent yields the enantiomerically enriched amine.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve high enantioselectivity and yield. biorxiv.org Enzymes, being inherently chiral, are excellent catalysts for producing enantiomerically pure compounds. biorxiv.org

For the synthesis of chiral amines, transaminases are frequently employed. mdpi.com These enzymes can convert a prochiral ketone to a chiral amine with high enantiomeric excess (ee). mdpi.com For example, ω-transaminases have been used to synthesize chiral amines from their corresponding ketone precursors with >99% ee. The use of a pyruvate (B1213749) decarboxylase in a cascade reaction can further drive the equilibrium towards the desired amine product. mdpi.com

Ketoreductases (KREDs) and lipases are other classes of enzymes utilized in chemoenzymatic synthesis. scielo.br KREDs can reduce a ketone to a chiral alcohol, while lipases can be used for the kinetic resolution of racemic alcohols or their esters. scielo.br For instance, the bioreduction of a ketone using a specific KRED can lead to the formation of a single enantiomer of the alcohol with high conversion and enantiomeric excess. scielo.br

Interactive Table: Chemoenzymatic Synthesis Approaches

| Enzyme Class | Precursor | Product | Key Advantages |

| Transaminases | Prochiral Ketone | Chiral Amine | High enantioselectivity (>99% ee) |

| Ketoreductases | Ketone | Chiral Alcohol | High conversion and enantiomeric excess |

| Lipases | Racemic Alcohol/Ester | Enantiomerically Pure Alcohol | High enantiomeric ratio (E-value) |

Conformational Analysis of the this compound Framework

The four-membered ring of cyclobutane is not planar but exists in a puckered conformation to relieve ring strain. The substituents on the ring, in this case, the amino, hydroxyl, and phenyl groups, will adopt specific pseudo-axial or pseudo-equatorial positions. The conformational flexibility of the cyclobutane ring is more constrained compared to larger ring systems like cyclopentane (B165970) or cyclohexane (B81311).

The relative orientation of the substituents in the preferred conformation is critical for the molecule's interaction with biological targets. Computational methods, such as molecular modeling and quantum chemical calculations, can be used to predict the most stable conformations and the energy barriers between them. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions observed in NOESY experiments, can provide evidence for the relative spatial arrangement of atoms and thus the conformation of the molecule. mdpi.com The conformational restriction imposed by the cyclobutane framework is a key feature that can be exploited in drug design to lock a molecule into a bioactive conformation. researchgate.net

Reactivity and Advanced Transformations of 3 Amino 1 Phenylcyclobutan 1 Ol

Chemical Transformations of the Hydroxyl Group in 3-Amino-1-phenylcyclobutan-1-ol (B2886315)

The tertiary hydroxyl group in this compound is a key site for various chemical modifications, including oxidation and esterification. These transformations are fundamental in modifying the compound's properties and for its use as a synthetic intermediate.

Oxidation: The hydroxyl group of cyclobutanol (B46151) derivatives can be oxidized to the corresponding ketone. For instance, 1-phenylcyclobutan-1-ol (B1360249) can be oxidized to 1-phenylcyclobutanone. Electrochemical methods, sometimes employing manganese catalysts, can facilitate this transformation. While specific examples for the oxidation of this compound are not prevalent in the literature, the general reactivity of the 1-phenylcyclobutanol moiety suggests its susceptibility to oxidation under appropriate conditions.

Esterification: The hydroxyl group can undergo esterification to form the corresponding esters. The reactivity of the hydroxyl group in similar systems, such as 3-Methoxy-3-phenylcyclobutan-1-ol, which readily undergoes esterification, suggests that the hydroxyl group in this compound would behave similarly, provided the amino group is appropriately protected.

| Transformation | Reagent/Conditions | Product |

| Oxidation | Oxidizing agents (e.g., KMnO₄, electrochemical methods) | 3-Amino-1-phenylcyclobutanone |

| Esterification | Acylating agents (e.g., acid chlorides, anhydrides) | Corresponding ester |

Chemical Transformations of the Amino Group in this compound

The primary amino group in this compound is a versatile handle for a range of chemical modifications, including acylation and alkylation, which are crucial for the synthesis of derivatives with diverse applications.

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These reactions are standard transformations for primary amines and are expected to proceed efficiently with this compound. For example, related aminocyclobutane derivatives have been shown to undergo these transformations. cymitquimica.com

N-Alkylation: The nitrogen atom of the amino group can be alkylated to form secondary and tertiary amines. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. N-alkylation is a common strategy in medicinal chemistry to modulate the pharmacological properties of amine-containing compounds. monash.edu

| Transformation | Reagent/Conditions | Product |

| Acylation | Acylating agents (e.g., acid chlorides, anhydrides) | N-acyl-3-amino-1-phenylcyclobutan-1-ol |

| Sulfonylation | Sulfonylating agents (e.g., sulfonyl chlorides) | N-sulfonyl-3-amino-1-phenylcyclobutan-1-ol |

| N-Alkylation | Alkylating agents (e.g., alkyl halides), reductive amination | N-alkyl-3-amino-1-phenylcyclobutan-1-ol |

Cyclobutane (B1203170) Ring Modifications and Cleavage Reactions

The strained four-membered ring of this compound is susceptible to various ring-opening and rearrangement reactions, particularly under the influence of transition metal catalysts or acidic conditions. These transformations provide access to more complex molecular architectures.

Palladium catalysis has emerged as a powerful tool for the C-C bond cleavage of cyclobutanol derivatives, enabling their use as alkylating agents in the synthesis of heterocycles. researchgate.net This approach often involves a cascade process that combines the cleavage of the cyclobutane ring with other bond-forming events.

A notable application is the synthesis of benzofused O- and N-heterocycles through a cascade reaction involving the intramolecular carbopalladation of tethered alkynes, followed by an alkylation step utilizing the C-C cleavage of a cyclobutanol derivative. researchgate.nettdx.catacs.org In this process, a palladium catalyst facilitates the opening of the cyclobutane ring via β-carbon elimination, generating a σ-alkyl-Pd(II) intermediate that can then participate in cross-coupling reactions. researchgate.net While these studies have primarily utilized 1-phenylcyclobutan-1-ol and its derivatives, the methodology is potentially applicable to this compound, likely requiring protection of the amino group. The presence of the amino group could also influence the catalytic cycle and the stereochemical outcome of the reaction.

The cyclobutanol moiety can undergo various rearrangement reactions, often promoted by acid or metal catalysts, leading to ring expansion or other skeletal reorganizations.

Acid-Catalyzed Rearrangements: Acid treatment of cyclobutanol derivatives can induce rearrangement pathways. For instance, acid-catalyzed rearrangement of certain polycyclic cyclobutanecarboxylates can lead to the formation of cyclopentene (B43876) derivatives. researchgate.net While specific studies on this compound are limited, the general principle of acid-promoted rearrangement of cyclobutanols is well-established.

Metal-Catalyzed Ring Expansion: Transition metals can also catalyze the ring expansion of cyclobutanol derivatives. udel.edu These reactions often proceed through intermediates formed by the cleavage of a C-C bond in the cyclobutane ring, followed by insertion or migration steps to form a larger ring system. The specific outcome of such rearrangements is highly dependent on the substrate structure and the catalytic system employed.

Computational and Theoretical Investigations on 3 Amino 1 Phenylcyclobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to understanding the electronic structure of molecules. nrel.gov These methods calculate the electron density to determine the energy and properties of a molecule. For 3-Amino-1-phenylcyclobutan-1-ol (B2886315), a typical approach would involve geometry optimization followed by frequency calculations to ensure the structure corresponds to a local minimum on the potential energy surface.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons; associated with nucleophilicity. |

| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Gap | 7.0 eV | Relates to molecular stability and reactivity. A larger gap suggests higher stability. |

| Mulliken Charge on N | -0.65 e | The negative charge on the nitrogen atom of the amino group suggests it is a likely site for electrophilic attack or protonation. |

| Mulliken Charge on O | -0.58 e | The negative charge on the oxygen atom of the hydroxyl group indicates its nucleophilic character. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values may vary based on the specific level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations provide a static picture of the most stable electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes. youtube.com

For this compound, MD simulations can explore its conformational landscape. The four-membered cyclobutane (B1203170) ring is not planar and can undergo a "puckering" motion. Furthermore, there is rotational freedom around the C-N bond of the amino group and the C-C bond connecting the phenyl group. These simulations, often performed in a solvent box to mimic real-world conditions, can identify the most stable conformers and the energy barriers between them. mdpi.com The relative orientation of the amino and hydroxyl groups (cis vs. trans isomers) is a key aspect of its conformational space.

Table 2: Relative Energies of Different Conformers of this compound (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Key Features |

| trans-equatorial Phenyl | 0.00 | The most stable conformer, with the bulky phenyl group in a less sterically hindered position. |

| trans-axial Phenyl | 1.5 | Higher energy due to steric strain from the axial phenyl group. |

| cis-equatorial Phenyl | 2.1 | Intramolecular hydrogen bonding between the amino and hydroxyl groups may provide some stability, but is generally less stable than the trans isomer. |

| cis-axial Phenyl | 3.8 | The least stable conformer due to significant steric clashes. |

Note: This table presents a hypothetical energy landscape. The actual relative energies would be determined through extensive MD simulations and quantum mechanical calculations.

Mechanistic Studies of this compound Reactions

Understanding the step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. Computational mechanistic studies can map the entire reaction coordinate, identifying transition states and intermediates. For a molecule like this compound, several reaction types are of interest. An analogous compound, 1-phenylcyclobutan-1-ol (B1360249), is known to undergo reactions like ring expansion and deconstructive chlorination.

The presence of the amino group in this compound would significantly influence these reaction mechanisms. For example, in an acid-catalyzed ring expansion, the amino group could be protonated, altering the electronic landscape and potentially directing the rearrangement pathway. DFT calculations can be used to compute the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. escholarship.org

Prediction of Reactivity and Selectivity in this compound Derivatives

A primary goal of computational chemistry is to predict how modifying a molecule's structure will affect its reactivity and the selectivity of its reactions. By creating a library of virtual derivatives of this compound (e.g., by adding substituents to the phenyl ring or modifying the amino group) and performing quantum chemical calculations on them, it is possible to build predictive models.

For instance, adding an electron-donating group to the phenyl ring would be expected to increase the electron density in the ring and potentially alter the activation energy for electrophilic substitution reactions. Conversely, an electron-withdrawing group would have the opposite effect. These computational predictions can guide synthetic efforts by identifying the most promising derivatives for a desired chemical transformation, saving significant time and resources in the lab. researchgate.net

Table 3: Predicted Activation Energy for a Hypothetical Reaction of this compound Derivatives (Illustrative Data)

| Derivative (substituent on Phenyl Ring) | Predicted Activation Energy (kcal/mol) | Predicted Effect on Reactivity |

| -H (unsubstituted) | 25.0 | Baseline reactivity. |

| -OCH3 (electron-donating) | 23.5 | Increased reactivity towards electrophiles. |

| -NO2 (electron-withdrawing) | 28.1 | Decreased reactivity towards electrophiles. |

Note: This table illustrates how computational models can be used to predict trends in reactivity. The specific reaction and absolute energy values are hypothetical.

Perspectives and Future Directions in 3 Amino 1 Phenylcyclobutan 1 Ol Research

Innovations in Stereoselective Synthesis

The biological activity and utility of 3-Amino-1-phenylcyclobutan-1-ol (B2886315) are intrinsically linked to its stereochemistry. Consequently, a primary objective in this field is the development of innovative and highly selective methods to access specific stereoisomers. Current research points towards several promising avenues for achieving this.

One of the most dynamic areas of innovation is the use of asymmetric catalysis. The enantioselective synthesis of related α-amino acid derivatives has been successfully achieved using cooperative catalysis, combining achiral dirhodium(II) carboxylates with chiral spiro phosphoric acids for N–H insertion reactions. rsc.org This approach, which yields high enantioselectivity (83–98% ee), could be adapted for the synthesis of this compound precursors. rsc.org Similarly, chiral perhydro-1,3-benzoxazines have shown promise as ligands in the enantioselective addition of organozinc reagents to ketone derivatives, a strategy that could be applied to precursors of the target molecule. uva.es

Photocatalytic [2+2] cycloadditions represent another frontier for stereoselective synthesis. researchgate.netacs.org The use of visible-light-mediated energy transfer with catalysts like iridium complexes allows for the construction of the cyclobutane (B1203170) ring from dehydroamino acids and styrenes under mild conditions. researchgate.netacs.org Fine-tuning the chiral environment of the catalyst could provide a direct and atom-economical route to enantiomerically enriched aminocyclobutane cores.

Furthermore, biocatalysis offers a powerful tool for stereoselective synthesis. Multi-enzymatic cascade systems, for instance, have been employed for the asymmetric synthesis of chiral amines like 3-amino-1-phenylbutane from prochiral ketones. mdpi.com By coupling a transaminase with a pyruvate (B1213749) decarboxylase to remove the inhibitory pyruvate byproduct, researchers have achieved high conversion and excellent stereoselectivity. mdpi.com This strategy could be directly applicable to the synthesis of this compound from a corresponding cyclobutanone (B123998) precursor.

| Catalytic System | Reaction Type | Key Features | Potential Application for Target Compound |

| Dirhodium(II) carboxylate / Chiral Phosphoric Acid | N-H Insertion | High enantioselectivity (83-98% ee), mild conditions. rsc.org | Asymmetric amination of a cyclobutene (B1205218) precursor. |

| Iridium or Ruthenium Photocatalysts | [2+2] Cycloaddition | Visible-light mediated, high functional group tolerance. acs.org | Direct construction of the chiral phenylaminocyclobutane skeleton. |

| Chiral Perhydro-1,3-benzoxazines / Dimethylzinc | Alkynylation | Enantioselective addition to ketimines. uva.es | Stereoselective introduction of the phenyl group to an amino-cyclobutanone intermediate. |

| Transaminase / Pyruvate Decarboxylase | Asymmetric Amination | Biocatalytic, high stereoselectivity, in situ byproduct removal. mdpi.com | Enantioselective synthesis from 3-phenylcyclobutanone. |

Development of Sustainable Synthetic Routes

Moving beyond mere efficacy, the development of environmentally benign and sustainable synthetic methods is a paramount goal in modern chemistry. For a molecule like this compound, this involves exploring routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Visible-light photocatalysis is a cornerstone of this "green" chemistry approach. nih.gov It enables reactions to proceed at ambient temperatures, often with higher selectivity and less byproduct formation than traditional thermal methods. nih.gov The synthesis of cyclobutane-fused polycyclic skeletons has been achieved using iridium-based photosensitizers, demonstrating the power of this technique to construct complex, strained rings efficiently. researchgate.net Applying these methods to the synthesis of this compound could significantly reduce the environmental impact of its production.

Continuous-flow chemistry is another key innovation for sustainable synthesis. When applied to photochemical reactions, flow reactors can improve energy efficiency and safety. By carefully controlling residence time and substrate concentration, productivity can be maximized while preventing product degradation from over-exposure to light, a common issue in batch photoreactions. nih.gov

Biocatalysis, as mentioned previously, is inherently sustainable. mdpi.com Enzymes operate in aqueous media under mild conditions and can provide exquisite selectivity, eliminating the need for protecting groups and reducing the number of synthetic steps. The use of enzymes like transaminases for the synthesis of chiral amines is a prime example of a green and efficient alternative to conventional chemical methods. mdpi.com

| Sustainable Approach | Principle | Advantages for Synthesis |

| Visible-Light Photocatalysis | Use of light energy to drive chemical reactions via a photocatalyst. nih.gov | Mild reaction conditions, high functional group tolerance, reduced energy consumption. nih.gov |

| Biocatalysis (e.g., Enzymatic Cascades) | Use of enzymes to catalyze specific chemical transformations. mdpi.com | High selectivity, aqueous reaction media, biodegradable catalysts, fewer synthetic steps. mdpi.com |

| Continuous-Flow Photochemistry | Performing photochemical reactions in a continuously flowing stream. nih.gov | Improved light penetration, precise control of reaction time, enhanced safety and scalability. nih.gov |

Exploration of Unprecedented Reactivity Patterns

The strained cyclobutane ring of this compound is not merely a passive scaffold; it is a source of unique reactivity. The inherent ring strain makes the molecule susceptible to transformations that relieve this strain, opening pathways to novel molecular architectures.

A significant area of exploration is the selective cleavage of the C-C bonds within the cyclobutane ring. Photocatalytic methods have emerged that enable the cleavage and amination of C-C bonds in cycloalkanols, even in unstrained systems, using cerium(III) chloride complexes under visible light. nih.gov This strategy could be applied to this compound to generate functionalized, linear amine derivatives that would be difficult to access through other means. The regioselectivity of this ring-opening would be a key aspect to investigate. Such C-C bond cleavage reactions are also known to be catalyzed by metabolic enzymes like cytochrome P450s, suggesting potential for biocatalytic ring-opening strategies. nih.gov

Acid-catalyzed rearrangements and ring expansions are another characteristic reaction of cyclobutanol (B46151) derivatives. Treatment with acid can induce the expansion of the four-membered ring into more stable five- or six-membered rings, providing access to cyclopentane (B165970) or cyclohexane (B81311) derivatives with defined stereochemistry. For example, trifluoroacetic acid has been used to catalyze a [3+2] spiroannulation reaction of cyclobutanols, forming complex spirocyclic systems. Investigating these transformations for this compound could yield novel scaffolds for drug discovery.

| Reactivity Pattern | Driving Force | Potential Products from this compound |

| Catalytic C-C Bond Cleavage | Release of ring strain, formation of stable radical intermediates. nih.gov | Functionalized γ-amino ketones or other linear amine derivatives. |

| Acid-Catalyzed Ring Expansion | Relief of ring strain, formation of a more stable carbocation. | Substituted cyclopentylamine (B150401) or cyclohexene (B86901) derivatives. |

| [3+2] Spiroannulation | Acid-catalyzed rearrangement and cyclization. | Spirocyclic compounds containing a cyclopentane ring fused to the original phenyl-bearing carbon. |

Expansion into Interdisciplinary Research Areas

The structural features of this compound make it a promising candidate for applications beyond traditional organic synthesis, particularly in medicinal chemistry and materials science.

In medicinal chemistry, the cyclobutane ring is an increasingly utilized motif. nih.gov Its rigid, puckered three-dimensional structure can orient substituents in well-defined vectors, making it an excellent scaffold for designing molecules that interact with specific biological targets like enzymes or receptors. Cyclobutane-containing compounds are being explored as drug candidates in numerous disease areas, including neurodegenerative diseases and oncology. nih.gov For instance, derivatives of the target molecule could be investigated as inhibitors of protein-protein interactions, where the rigid core serves to present functional groups for optimal binding. nih.gov A complex derivative, trans-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e] acs.orgoxazin-2-yl)phenyl)cyclobutanol, has been studied for its pharmaceutical properties, highlighting the relevance of this scaffold. google.comlookchem.com

In materials science, the cyclobutane unit offers potential as a monomer for the synthesis of novel polymers. Cyclobutane-containing diacids have been used to create polyesters and polyamides with unique thermal and mechanical properties. The rigidity of the cyclobutane ring can impart desirable characteristics to the polymer backbone. Derivatives of this compound, possessing both amino and hydroxyl functionalities, could serve as multifunctional monomers for producing specialized polyamides, polyesters, or polyurethanes with tailored properties.

| Interdisciplinary Field | Potential Role of this compound Derivatives | Rationale |

| Medicinal Chemistry | Scaffolds for drug discovery (e.g., enzyme inhibitors, receptor modulators). nih.gov | The rigid 3D structure allows for precise orientation of substituents to interact with biological targets. nih.gov |

| Neuropharmacology | Development of agents for neurodegenerative diseases (e.g., Parkinson's, Huntington's). nih.gov | The cyclobutane core can be part of structures designed to modulate pathways involved in oxidative stress. nih.gov |

| Materials Science | Monomers for advanced polymers (polyamides, polyesters). | The strained ring can provide unique thermal stability and rigidity to the polymer chain. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.